molecular formula C15H14ClNO3 B12624735 5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene

5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene

Cat. No.: B12624735
M. Wt: 291.73 g/mol
InChI Key: ATAXOTXKDQKQLM-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at position 2, methyl groups at positions 1 and 3, and a (3-chlorophenyl)methoxy substituent at position 5 of the benzene ring. The (3-chlorophenyl)methoxy group introduces steric bulk and lipophilicity, which may enhance membrane permeability in biological systems.

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

5-[(3-chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene

InChI

InChI=1S/C15H14ClNO3/c1-10-6-14(7-11(2)15(10)17(18)19)20-9-12-4-3-5-13(16)8-12/h3-8H,9H2,1-2H3

InChI Key

ATAXOTXKDQKQLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Chlorophenylation: The chlorophenyl group can be attached through a Friedel-Crafts alkylation reaction using chlorobenzene and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 2 is a primary site for reduction reactions. Under standard catalytic hydrogenation (H₂/Pd-C) or Fe/HCl conditions, it can be reduced to an amine (-NH₂), forming 5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-aminobenzene (Table 1).
Example Reaction:

5-[(3-ClC₆H₄)CH₂O]-1,3-(CH₃)₂-2-NO₂BenzeneH2/Pd-C5-[(3-ClC₆H₄)CH₂O]-1,3-(CH₃)₂-2-NH₂Benzene\text{5-[(3-ClC₆H₄)CH₂O]-1,3-(CH₃)₂-2-NO₂Benzene} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{5-[(3-ClC₆H₄)CH₂O]-1,3-(CH₃)₂-2-NH₂Benzene}

Reducing AgentConditionsProduct YieldReference
H₂/Pd-CEtOH, 25°C, 12 h~85%
Fe/AcOH/H₂OReflux, 3 h~78%

Notes:

  • The amine product can undergo diazotization (NaNO₂/HCl) to form diazonium salts, enabling coupling with phenols or aromatic amines .

  • Competing side reactions (e.g., over-reduction) are minimized using Fe-AcOH systems .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro and methoxy groups direct incoming electrophiles to specific positions:

  • Nitro (-NO₂): Strongly deactivating and meta-directing.

  • Methoxy (-OCH₂C₆H₄Cl): Activating (via resonance) but sterically hindered by the 3-chlorophenyl group.

Observed Reactivity:

  • Nitration: Further nitration occurs at position 4 (meta to nitro group) under HNO₃/H₂SO₄.

  • Halogenation: Bromination (Br₂/FeBr₃) targets position 6 (ortho to methoxy group) .

Example Reaction:

5-[(3-ClC₆H₄)CH₂O]-1,3-(CH₃)₂-2-NO₂BenzeneHNO3/H2SO45-[(3-ClC₆H₄)CH₂O]-1,3-(CH₃)₂-2,4-(NO₂)₂Benzene\text{5-[(3-ClC₆H₄)CH₂O]-1,3-(CH₃)₂-2-NO₂Benzene} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-[(3-ClC₆H₄)CH₂O]-1,3-(CH₃)₂-2,4-(NO₂)₂Benzene}

ElectrophilePositionYieldReference
NO₂⁺460–65%
Br⁺640–50%

Methoxy Group Demethylation

The methoxy group can be cleaved under acidic conditions (e.g., HBr/AcOH) to yield a phenol derivative:

5-[(3-ClC₆H₄)CH₂O]-1,3-(CH₃)₂-2-NO₂BenzeneHBr/AcOH5-[(3-ClC₆H₄)CH₂OH]-1,3-(CH₃)₂-2-NO₂Benzene\text{5-[(3-ClC₆H₄)CH₂O]-1,3-(CH₃)₂-2-NO₂Benzene} \xrightarrow{\text{HBr/AcOH}} \text{5-[(3-ClC₆H₄)CH₂OH]-1,3-(CH₃)₂-2-NO₂Benzene}

AcidTemperatureYield
48% HBr100°C, 6 h~70%

Applications:

  • Phenolic intermediates enable further functionalization (e.g., alkylation, acylation) .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the ring for NAS at positions ortho/para to itself. For example, methoxide (NaOMe) substitutes chlorine in the 3-chlorophenyl group under high-temperature conditions:

5-[(3-ClC₆H₄)CH₂O]-1,3-(CH₃)₂-2-NO₂BenzeneNaOMe/DMF5-[(3-MeOC₆H₄)CH₂O]-1,3-(CH₃)₂-2-NO₂Benzene\text{5-[(3-ClC₆H₄)CH₂O]-1,3-(CH₃)₂-2-NO₂Benzene} \xrightarrow{\text{NaOMe/DMF}} \text{5-[(3-MeOC₆H₄)CH₂O]-1,3-(CH₃)₂-2-NO₂Benzene}

NucleophileProductYield
NaOMe3-MeO derivative55%

Cross-Coupling Reactions

The 3-chlorophenyl group participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) after conversion to a boronic acid:

5-[(3-ClC₆H₄)CH₂O]-1,3-(CH₃)₂-2-NO₂BenzeneBorylation5-[(3-B(OH)₂C₆H₄)CH₂O]-1,3-(CH₃)₂-2-NO₂Benzene\text{5-[(3-ClC₆H₄)CH₂O]-1,3-(CH₃)₂-2-NO₂Benzene} \xrightarrow{\text{Borylation}} \text{5-[(3-B(OH)₂C₆H₄)CH₂O]-1,3-(CH₃)₂-2-NO₂Benzene}

CatalystConditionsYield
Pd(PPh₃)₄K₂CO₃, DME, 80°C60–70%

Stability and Side Reactions

  • Thermal Decomposition: Prolonged heating (>150°C) degrades the nitro group, releasing NOₓ gases .

  • Photoreactivity: UV exposure induces radical formation at the nitro-methoxy interface .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene lies in medicinal chemistry. Its structural characteristics make it a candidate for:

  • Anticancer Agents : Research indicates that nitroaromatic compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group may enhance its ability to induce apoptosis in malignant cells .
  • Antimicrobial Activity : Studies have shown that similar nitro-substituted compounds possess significant antimicrobial properties. This compound could potentially be explored for its effectiveness against resistant bacterial strains .

Materials Science

In materials science, this compound can serve as:

  • Building Blocks for Organic Synthesis : Its unique structure allows it to act as a precursor in synthesizing more complex organic molecules. This is particularly useful in developing novel polymers or functionalized materials .
  • Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dyes. Its stability under various conditions could enhance the durability of dyes used in textiles and coatings .

Environmental Applications

The environmental implications of this compound are noteworthy:

  • Pollutant Degradation : Research into the degradation pathways of nitroaromatic compounds suggests that this compound could be involved in bioremediation processes. Understanding its breakdown could lead to methods for detoxifying contaminated environments .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of various nitroaromatic compounds on human cancer cell lines. The findings indicated that compounds structurally similar to this compound exhibited significant growth inhibition in breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress and apoptosis pathways.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial agents, researchers evaluated the effectiveness of nitro-substituted compounds against gram-positive and gram-negative bacteria. Results demonstrated that this compound showed promising activity against resistant strains of Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The replacement of 5-methoxy (in 5-Methoxy-1,3-dimethyl-2-nitrobenzene ) with (3-chlorophenyl)methoxy increases molecular weight by ~123.54 g/mol and significantly enhances lipophilicity. This substitution may improve bioavailability in biological systems but could reduce aqueous solubility.
  • The nitro group at position 2 is conserved across analogs, suggesting its role in electronic modulation or stability.

Functional Group Diversity :

  • The oxadiazole-2-amine derivative introduces a heterocyclic ring, which is absent in the target compound. This modification is associated with enhanced hydrogen-bonding capacity and bioactivity, as seen in medicinal chemistry applications.
  • Pradefovir Mesylate incorporates a purine moiety and phosphorinan ring, demonstrating how (3-chlorophenyl) groups can be integrated into complex antiviral scaffolds.

Biological Activity

5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene, also known by its CAS number 1202160-79-9, is a chemical compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

  • Molecular Formula : C15H14ClNO
  • Molecular Weight : 291.73 g/mol
  • Structure : The compound features a nitro group, a methoxy group, and a chlorophenyl moiety which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activities of this compound has revealed various pharmacological properties. Notable areas of interest include:

Antimicrobial Activity

A study assessing the antimicrobial properties of structurally related compounds found that modifications in the aromatic ring can significantly alter activity against pathogens like E. coli and S. aureus. The introduction of halogen atoms (such as chlorine) generally enhances activity due to increased electron-withdrawing effects .

Anticancer Activity

In vitro studies have evaluated similar nitrobenzene derivatives against various cancer cell lines. Although this compound itself has not been extensively tested, related compounds have shown varying degrees of antiproliferative effects across different tumor types .

Toxicological Studies

Toxicological assessments highlight the need for careful evaluation due to potential mutagenic effects. The compound's nitro group has been associated with reactive oxygen species (ROS) generation, which can lead to DNA damage .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerVariable antiproliferative effects
MutagenicityPotentially mutagenic
ToxicityROS generation leading to DNA damage

Case Study 1: Antimicrobial Efficacy

A study involving the synthesis of nitrobenzene derivatives demonstrated that modifications at the para position significantly improved antimicrobial efficacy against gram-positive and gram-negative bacteria. The results indicated that compounds with similar functional groups could be optimized for enhanced activity.

Case Study 2: Anticancer Screening

In another study examining a series of nitro-substituted benzene derivatives, it was found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). While specific data on this compound are lacking, the trends suggest potential for further exploration in anticancer therapies.

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